2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, an azetidinone ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction between naphthylacetonitrile isomers and anthracene aldehyde, producing highly twisted AIEgens . The reaction conditions often include the use of acidic solvents like CHCl3 and CH3OH, or CH2Cl2 for crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or methanol (CH3OH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a compound with additional carbonyl groups, while reduction could yield a more saturated molecule.
Scientific Research Applications
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action for 2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT), which can influence its reactivity and interactions with other molecules . This property is particularly important in its applications in fluorescence and electroluminescence.
Comparison with Similar Compounds
Similar Compounds
- 3-carbamoyl-1-(2-naphthalen-1-yl-2-oxo-ethyl)-pyridinium, bromide
- Naphthalene-substituted 2,3,4,5-tetraphenylsiloles
- Di(naphthalen-2-yl)-1,2-diphenylethene-based conjugated polymers
Uniqueness
2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide is unique due to its combination of a naphthalene ring, an azetidinone ring, and a phenyl group. This structure provides it with distinct properties, such as strong solid-state fluorescence and the ability to undergo reversible fluorescence switching under mechanical stimuli .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-oxo-2-[(2-oxo-1-phenylazetidin-3-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21(13-17-9-6-8-16-7-4-5-12-19(16)17)24-14-22(28)25-20-15-26(23(20)29)18-10-2-1-3-11-18/h1-12,20H,13-15H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBJOQVWZRZJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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